4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Description
The compound “4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine” is a derivative of the known alkaloid cytisine contained in the seeds of plants of Cytisus laburnum L. and Thermopsis lanceolata R.Br., both of the Lugiminosae family . This class of compounds is promising for obtaining new biologically active compounds .
Synthesis Analysis
The new compound has been obtained from two biologically active compounds, such as isoxazole and cytisine. It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .Molecular Structure Analysis
The structure of the compound has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C). As a result, the homo- and heteronuclear spin-spin couplings have been established . The X-ray diffraction analysis has determined the spatial structure of this new derivative .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of sulfochloride with cytisine in dry acetonitrile in the presence of pyridine as an acid-binding agent .Scientific Research Applications
Synthesis of Indole Derivatives
This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Synthesis of New Derivative of Alkaloid Cytisine
The compound is used in the synthesis of a new derivative of the known alkaloid cytisine, which is contained in the seeds of plants of Cytisus laburnum L. and Thermopsis lanceolata R.Br., both of the Lugiminosae family . This class of compounds is promising for obtaining new biologically active compounds .
Synthesis of Pro-Drugs
This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .
Antiproliferative and Antiviral Activity
Pyrimidine-derived indole ribonucleosides synthesized from this compound have been tested for in vitro antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activity (Dengue virus and anti-hepatitis C virus) .
Antimicrobial Activity
The 3,5-dimethyl-1,2,4-triazole derivatives of this compound have been reported to have antimicrobial activity . The Schiff bases obtained from 4-amino-3,5-dimethyl-1,2,4-triazole inhibit endocytosis and in copper (II) complexes inhibit protein tyrosine phosphatases .
Hemorheological Activity
The spatial structure of a new derivative based on the cytisine alkaloid synthesized from this compound has been studied for its hemorheological activity .
properties
IUPAC Name |
3,5-dimethyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-13(12(2)20-17-11)9-18-5-7-19(8-6-18)14-3-4-15-10-16-14/h3-4,10H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNZRGFNFPZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine |
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